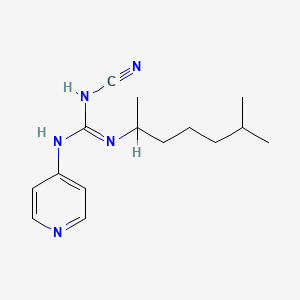![molecular formula C27H54O4 B14598922 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate CAS No. 61167-54-2](/img/structure/B14598922.png)
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate is an organic compound with the molecular formula C27H54O4. It is a type of ester, specifically an alkyl ethylhexanoate, which is commonly used in various industrial and cosmetic applications due to its emollient properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate typically involves the esterification of 2-ethylhexanoic acid with 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous mixing of the reactants in the presence of a catalyst, followed by purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-ethylhexanoic acid and 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Water, sulfuric acid or sodium hydroxide, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate is widely used in scientific research due to its unique properties:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a skin-conditioning agent in cosmetic formulations.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of lubricants, plasticizers, and surfactants.
Wirkmechanismus
The primary mechanism of action of 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate in cosmetic and industrial applications is its ability to act as an emollient. It forms a protective layer on the skin or surface, reducing water loss and providing a smooth, soft texture. The molecular targets include the lipid bilayers of the skin, where it integrates and enhances barrier function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cetyl ethylhexanoate
- Isostearyl ethylhexanoate
- Lauryl ethylhexanoate
Uniqueness
Compared to similar compounds, 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate has a unique combination of a long alkyl chain and a hydroxyl group, which provides it with superior emollient properties and stability. This makes it particularly effective in formulations where long-lasting moisturization and a non-greasy feel are desired.
Eigenschaften
CAS-Nummer |
61167-54-2 |
|---|---|
Molekularformel |
C27H54O4 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
[3-(2-hexyldecoxy)-2-hydroxypropyl] 2-ethylhexanoate |
InChI |
InChI=1S/C27H54O4/c1-5-9-12-14-15-17-19-24(18-16-13-10-6-2)21-30-22-26(28)23-31-27(29)25(8-4)20-11-7-3/h24-26,28H,5-23H2,1-4H3 |
InChI-Schlüssel |
NJFLNXLHQKMNHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COCC(COC(=O)C(CC)CCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)

![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)




![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)

![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)

